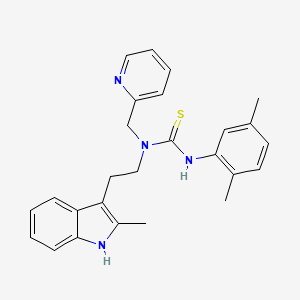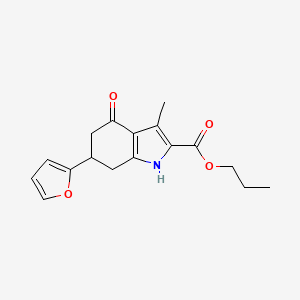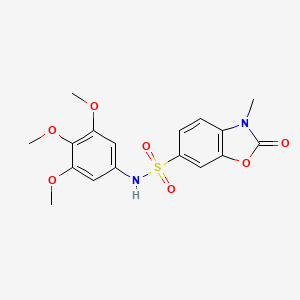
3-(2,5-dimethylphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA is a complex organic compound that features a thiourea functional group This compound is notable for its intricate structure, which includes a pyridine ring, an indole moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyridine and dimethylphenyl groups. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Ring: This step often involves nucleophilic substitution reactions where the indole derivative reacts with a pyridine-containing electrophile.
Incorporation of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Formation of the Thiourea Group: The final step involves the reaction of the intermediate compound with thiourea under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The indole and pyridine rings may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: An indole derivative with similar structural features.
Thiourea: A simpler compound containing the thiourea functional group.
Pyridine Derivatives: Compounds containing the pyridine ring, which may have similar chemical properties.
Uniqueness
What sets 3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA apart is its combination of structural elements, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C26H28N4S |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C26H28N4S/c1-18-11-12-19(2)25(16-18)29-26(31)30(17-21-8-6-7-14-27-21)15-13-22-20(3)28-24-10-5-4-9-23(22)24/h4-12,14,16,28H,13,15,17H2,1-3H3,(H,29,31) |
InChI Key |
KTHLQBIYBKOWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione](/img/structure/B14996407.png)
![3-(2,4-dimethoxyphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996413.png)
![3-amino-N-(2-ethylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14996417.png)
![3-(3-chloro-4-methylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996422.png)
![Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14996431.png)
methanone](/img/structure/B14996438.png)

![N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996447.png)
![2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14996453.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996478.png)
![6-bromo-4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14996482.png)
![N-(3-methoxypropyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B14996488.png)
![8-(2-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996490.png)
